An In-depth Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties, Structure, and Synthesis
An In-depth Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 1H-Pyrazole-4-carbonitrile
1H-Pyrazole-4-carbonitrile is a foundational heterocyclic compound that serves as a versatile synthetic intermediate in the development of a wide range of biologically active molecules. Its rigid pyrazole core, substituted with a reactive carbonitrile group, makes it a privileged scaffold in medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of its fundamental properties, structure, and common experimental methodologies.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of 1H-Pyrazole-4-carbonitrile. This data is essential for its identification, handling, and application in synthetic chemistry.
| Identifier | Value |
| IUPAC Name | 1H-pyrazole-4-carbonitrile[2] |
| Synonyms | 4-Cyanopyrazole, 4-Cyano-1H-pyrazole[2][3] |
| CAS Number | 31108-57-3[2] |
| Molecular Formula | C₄H₃N₃[2] |
| Molecular Weight | 93.09 g/mol [2] |
| InChI | InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)[2] |
| InChIKey | NUGZBVBZIDWZAD-UHFFFAOYSA-N[2] |
| SMILES | C1=C(C=NN1)C#N[2] |
| Physical Property | Value |
| Physical State | Solid[4] |
| Appearance | White powder[5] |
| Melting Point | 154 - 156 °C[4] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF[4] |
Molecular Structure and Visualization
The structure of 1H-Pyrazole-4-carbonitrile consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, with a nitrile (-C≡N) group attached at the 4-position. This arrangement of atoms confers specific electronic properties and reactivity patterns that are crucial for its role as a synthetic building block.
Caption: Molecular Structure of 1H-Pyrazole-4-carbonitrile.
Experimental Protocols: Synthesis and Characterization
While specific, detailed experimental protocols for the parent 1H-Pyrazole-4-carbonitrile are not extensively published in readily available literature, the synthesis and characterization of its numerous derivatives are well-documented. These methods provide a strong framework for working with this class of compounds.
General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
A common and versatile method for the synthesis of pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction. This approach is often favored for its efficiency and atom economy.
Reaction: Condensation of an aldehyde, malononitrile, and a phenylhydrazine derivative.
Typical Protocol:
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To a solution of an appropriate aldehyde and malononitrile in a suitable solvent (e.g., ethanol, or a green solvent system like ethanol-water or a deep eutectic solvent), a catalyst is added.[1]
-
Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl₃).[1]
-
The corresponding phenylhydrazine is then added to the reaction mixture.
-
The mixture is heated, often to around 80°C, for a duration ranging from a few minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
Characterization Techniques
The structural elucidation of 1H-Pyrazole-4-carbonitrile and its derivatives relies on a combination of standard spectroscopic and analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the connectivity and electronic environment of the atoms.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For 1H-Pyrazole-4-carbonitrile derivatives, key vibrational bands include the C≡N stretch of the nitrile group (typically around 2200-2260 cm⁻¹) and N-H stretches for amino-substituted derivatives.[6][8][9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure.[2][8]
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.[10]
Role in Drug Discovery and Development
The 1H-pyrazole-4-carbonitrile scaffold is a cornerstone in the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making this chemical moiety a subject of intense research in the pharmaceutical and agrochemical industries.
References
- 1. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 2. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1H-Pyrazole-4-Carbonitrile: Properties, Uses, Safety Data & Supplier Information – Expert Chemistry Guide [nj-finechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
